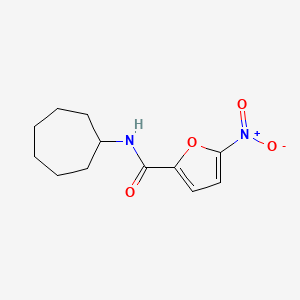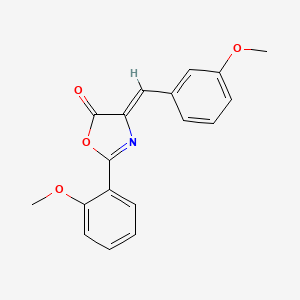![molecular formula C26H22N6 B5848475 (E)-N-[3-(3,5-DIPHENYL-1H-PYRAZOL-1-YL)-5-ETHYL-4H-1,2,4-TRIAZOL-4-YL]-1-PHENYLMETHANIMINE](/img/structure/B5848475.png)
(E)-N-[3-(3,5-DIPHENYL-1H-PYRAZOL-1-YL)-5-ETHYL-4H-1,2,4-TRIAZOL-4-YL]-1-PHENYLMETHANIMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[3-(3,5-DIPHENYL-1H-PYRAZOL-1-YL)-5-ETHYL-4H-1,2,4-TRIAZOL-4-YL]-1-PHENYLMETHANIMINE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a triazole ring, and a phenylmethanimine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[3-(3,5-DIPHENYL-1H-PYRAZOL-1-YL)-5-ETHYL-4H-1,2,4-TRIAZOL-4-YL]-1-PHENYLMETHANIMINE typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring through the reaction of hydrazine with a diketone, followed by the formation of the triazole ring via cyclization reactions. The final step involves the condensation of the triazole derivative with benzaldehyde to form the phenylmethanimine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-[3-(3,5-DIPHENYL-1H-PYRAZOL-1-YL)-5-ETHYL-4H-1,2,4-TRIAZOL-4-YL]-1-PHENYLMETHANIMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(E)-N-[3-(3,5-DIPHENYL-1H-PYRAZOL-1-YL)-5-ETHYL-4H-1,2,4-TRIAZOL-4-YL]-1-PHENYLMETHANIMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (E)-N-[3-(3,5-DIPHENYL-1H-PYRAZOL-1-YL)-5-ETHYL-4H-1,2,4-TRIAZOL-4-YL]-1-PHENYLMETHANIMINE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, making the compound useful for studying and manipulating these pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-N-[3-(3,5-DIPHENYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]-1-PHENYLMETHANIMINE
- (E)-N-[3-(3,5-DIPHENYL-1H-PYRAZOL-1-YL)-5-PROPYL-4H-1,2,4-TRIAZOL-4-YL]-1-PHENYLMETHANIMINE
Uniqueness
The uniqueness of (E)-N-[3-(3,5-DIPHENYL-1H-PYRAZOL-1-YL)-5-ETHYL-4H-1,2,4-TRIAZOL-4-YL]-1-PHENYLMETHANIMINE lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Eigenschaften
IUPAC Name |
(E)-N-[3-(3,5-diphenylpyrazol-1-yl)-5-ethyl-1,2,4-triazol-4-yl]-1-phenylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6/c1-2-25-28-29-26(32(25)27-19-20-12-6-3-7-13-20)31-24(22-16-10-5-11-17-22)18-23(30-31)21-14-8-4-9-15-21/h3-19H,2H2,1H3/b27-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFVHXVHHPUNSY-ZXVVBBHZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N=CC2=CC=CC=C2)N3C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(N1/N=C/C2=CC=CC=C2)N3C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5848395.png)
![3-[(3-Chloro-4-methylphenyl)amino]-1-(furan-2-yl)propan-1-one](/img/structure/B5848402.png)
![N-[(4-methoxyphenyl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B5848406.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5848427.png)
![2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan](/img/structure/B5848432.png)
![[4-(2-Ethylphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone](/img/structure/B5848441.png)
![METHYL 3-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}-4-METHYLBENZOATE](/img/structure/B5848442.png)



![propan-2-yl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5848495.png)
![N-(2-furylmethyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5848509.png)
